molecular formula C9H8Cl3NO B6144749 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide CAS No. 379255-40-0

2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide

Cat. No.: B6144749
CAS No.: 379255-40-0
M. Wt: 252.5 g/mol
InChI Key: VLXYASFDMTYSIL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide (CAS: 90497-92-0; molecular formula: C₁₀H₈Cl₃NO) is a chloroacetamide derivative characterized by a 2,6-dichloro-3-methylphenyl substituent linked to a chloroacetamide backbone . For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives are prepared by reacting amines with 2-chloroacetamide intermediates in ethanol under basic conditions . The target compound’s structure suggests similar synthetic routes, with substitutions tailored to its unique aromatic ring.

Properties

CAS No.

379255-40-0

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H8Cl3NO/c1-5-2-3-6(11)9(8(5)12)13-7(14)4-10/h2-3H,4H2,1H3,(H,13,14)

InChI Key

VLXYASFDMTYSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)CCl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the reaction of 2,6-dichloro-3-methylphenylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different substituents at the chloro positions.

Scientific Research Applications

2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities or protein interactions.

  • Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its biocidal properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide exerts its effects depends on its specific application. For example, in herbicidal applications, the compound may inhibit specific enzymes in plants, leading to their death. The molecular targets and pathways involved can vary, but often include interactions with key metabolic enzymes or signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Chloroacetamide herbicides share a common backbone but differ in substituents on the phenyl ring and nitrogen atom, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Phenyl Ring N-Substituent Molecular Formula Primary Use
Target Compound 2,6-dichloro-3-methyl None (mono-substituted) C₁₀H₈Cl₃NO Not explicitly stated
Alachlor 2,6-diethyl Methoxymethyl C₁₄H₂₀ClNO₂ Pre-emergent herbicide
Metolachlor 2-ethyl-6-methyl 2-Methoxy-1-methylethyl C₁₅H₂₂ClNO₂ Pre-emergent herbicide
Dimethenamid 2,4-dimethyl-3-thienyl 2-Methoxy-1-methylethyl C₁₂H₁₈ClNO₂S Herbicide
26DMPCA* 2,6-dimethyl None (mono-substituted) C₁₁H₁₄ClNO Structural studies

*26DMPCA: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

The target compound’s 2,6-dichloro-3-methylphenyl group introduces steric hindrance and electron-withdrawing effects, distinguishing it from analogs with ethyl, methoxy, or thienyl substituents. These differences influence solubility, reactivity, and interactions with biological targets .

Metabolic Pathways and Toxicity

Chloroacetamides undergo metabolic activation to form carcinogenic intermediates. For example:

  • Alachlor is metabolized by liver microsomes to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which is further converted to 2,6-diethylaniline (DEA), a precursor to DNA-reactive quinone imines .
  • Metolachlor produces 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), yielding 2-methyl-6-ethylaniline (MEA) .

Comparative metabolic rates in rat vs. human liver microsomes:

Intermediate Species Metabolic Rate (nmol/min/mg)
CDEPA Rat 0.045
CDEPA Human <0.001
CMEPA Rat 0.065 (acetochlor-derived)
CMEPA Human 0.023 (acetochlor-derived)

However, specific data on its metabolism are lacking in the evidence.

Key Research Findings

Structural Insights : X-ray studies of 26DMPCA reveal hydrogen-bonded chains (N–H⋯O), a feature likely shared by the target compound due to analogous acetamide backbones .

Metabolic Divergence : Human liver microsomes metabolize chloroacetamides (e.g., acetochlor) less efficiently than rats, implying species-specific toxicity risks .

Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance stability but may reduce bioavailability compared to electron-donating groups (e.g., OCH₃) .

Biological Activity

2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. With the molecular formula C₉H₉Cl₂NO, it contains a dichloro-substituted aromatic ring and an acetamide functional group. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other relevant biological effects.

Chemical Structure and Properties

The compound features:

  • Dichloro substitution at the 2 and 6 positions of the phenyl ring.
  • A methyl group at the 3 position.
  • An acetamide functional group , which is known to enhance biological activity in various compounds.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown that the presence of chlorine atoms enhances their antibacterial activity against pathogens like Klebsiella pneumoniae. The chloro atom stabilizes the molecule at the target enzyme site, promoting cell lysis through action on penicillin-binding proteins .

Minimum Inhibitory Concentration (MIC) Studies

  • The MIC for related compounds has been determined, indicating effective concentrations for inhibiting bacterial growth. For example, similar acetamides showed varying degrees of effectiveness against different bacterial strains, with some achieving over 96% inhibition against Candida albicans when chlorinated .

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies using the National Cancer Institute’s 60-cell line screening protocol. Preliminary results indicated promising anticancer activity, suggesting that structural modifications in acetamides could lead to enhanced efficacy against various cancer cell lines.

Study on Antibacterial Efficacy

A study conducted to evaluate the antibacterial efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (a related compound) found that it exhibited good potential against Klebsiella pneumoniae, with favorable cytotoxicity and pharmacokinetic profiles. The study highlighted that the chloro atom significantly improved antibacterial activity by stabilizing interactions with target enzymes .

Antifungal Activity

The addition of a chloro atom in acetamides has been shown to enhance antifungal properties. In comparative studies, non-chlorinated derivatives exhibited no significant activity against Candida albicans, while chlorinated variants demonstrated substantial inhibition rates .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of electron-withdrawing groups such as chlorine is associated with increased reactivity and biological potency. This relationship suggests avenues for further chemical modifications to enhance therapeutic efficacy.

Data Tables

Compound NameStructureBiological Activity
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideStructureSignificant antibacterial activity against Klebsiella pneumoniae
2-Chloro-N-(2-hydroxyphenyl)acetamideStructureInhibits 96.6% of Candida albicans strains
This compoundStructurePotential anticancer and antimicrobial agent

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